molecular formula C12H7ClF3NO2 B1346744 Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate CAS No. 207231-24-1

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate

Cat. No. B1346744
M. Wt: 289.64 g/mol
InChI Key: WCFMOGCTVPWEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349867B2

Procedure details

A solution of ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (59.0 g) and POCl3 (500 ml) was refluxed for 8 h. Excess POCl3 was distilled off, the residue was removed into the mixture of ice and water. Solid NaHCO3 was added into the mixture to pH 7˜8 and the precipitated solid was isolated by filtration. The crude was recrystallized by toluene to afford the title compound (41.3 g, 65.6% yield), mp: 110-112° C.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
65.6%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7]([F:14])[C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16].O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:2]1[C:11]2[C:6](=[C:7]([F:14])[C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
OC1=C(C=NC2=C(C(=C(C=C12)F)F)F)C(=O)OCC
Name
Quantity
500 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess POCl3 was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was removed into the mixture of ice and water
ADDITION
Type
ADDITION
Details
Solid NaHCO3 was added into the mixture to pH 7˜8
CUSTOM
Type
CUSTOM
Details
the precipitated solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The crude was recrystallized by toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=C(C(=C(C=C12)F)F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g
YIELD: PERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.